N'-hydroxy-4-(4-propylcyclohexyl)benzenecarboximidamide
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Overview
Description
N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE is a chemical compound with a complex structure that includes a benzene ring, a cyclohexyl group, and an amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE typically involves the condensation of a benzoic acid derivative with an amine in the presence of a catalyst. One common method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiplatelet activity.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and amidine derivatives, such as:
Uniqueness
N-HYDROXY-4-(4-PROPYLCYCLOHEXYL)-1-BENZENECARBOXIMIDAMIDE is unique due to its specific structural features, including the propylcyclohexyl group and the hydroxylated amidine functionality
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N'-hydroxy-4-(4-propylcyclohexyl)benzenecarboximidamide |
InChI |
InChI=1S/C16H24N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-19/h8-13,19H,2-7H2,1H3,(H2,17,18) |
InChI Key |
HEASJCRVYKCKOY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=NO)N |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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